1-Undecyne, 11-chloro-
CAS No.: 29043-93-4
Cat. No.: VC7965211
Molecular Formula: C11H19Cl
Molecular Weight: 186.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29043-93-4 |
|---|---|
| Molecular Formula | C11H19Cl |
| Molecular Weight | 186.72 g/mol |
| IUPAC Name | 11-chloroundec-1-yne |
| Standard InChI | InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2 |
| Standard InChI Key | BPQCLPCMIRFKOJ-UHFFFAOYSA-N |
| SMILES | C#CCCCCCCCCCCl |
| Canonical SMILES | C#CCCCCCCCCCCl |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Structural Features
1-Undecyne, 11-chloro- has the molecular formula C₁₁H₁₉Cl and a molecular weight of 186.72 g/mol . Its structure combines a terminal alkyne group (C≡CH) with a chlorine atom at the distal end of an 11-carbon chain. This configuration imparts distinct electronic and steric properties:
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Terminal alkyne: The sp-hybridized carbon at position 1 enables participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed coupling reactions .
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Chlorine substituent: The electronegative chlorine at position 11 facilitates nucleophilic substitution and elimination reactions .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉Cl | |
| Molecular Weight (g/mol) | 186.72 | |
| Boiling Point (°C) | 240.8 (at 760 mmHg) | |
| Density (g/cm³) | 0.909 | |
| Refractive Index (n²⁰/D) | 1.451 | |
| Flash Point (°C) | 95.2 |
Synthesis and Production
Synthetic Routes
The synthesis of 1-undecyne, 11-chloro- typically involves halogenation of 1-undecyne or its precursors. Two primary methods are documented:
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Direct Chlorination:
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Alkyne Functionalization:
Industrial-Scale Production
Industrial processes prioritize cost efficiency and scalability:
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Continuous-flow reactors are employed to minimize side reactions and enhance yield.
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Purification: Distillation under reduced pressure (e.g., 6 mmHg) isolates the product with >97% purity .
Chemical Reactivity and Applications
Reactivity Profile
The compound exhibits dual reactivity due to its alkyne and chloroalkyl groups:
Alkyne-Specific Reactions
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Click Chemistry:
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Hydrogenation:
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Selective reduction to cis-alkenes using Lindlar catalyst.
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Chloroalkyl Reactions
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Nucleophilic Substitution:
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Displacement of chlorine by amines, alcohols, or thiols.
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Example:
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Elimination:
Applications in Materials Science
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Polymer Chemistry:
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Nanomaterial Functionalization:
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Halogenated Hydrocarbons
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